2,8-Dimethyladenosine

Enzyme Inhibition Nucleoside Metabolism Purine Metabolism

2,8-Dimethyladenosine (CAS 63954-66-5) is a modified purine nucleoside derived from adenosine, characterized by the addition of methyl groups at the 2 and 8 positions of the adenine ring. As an adenosine analog, it belongs to the class of nucleoside antimetabolites/analogs that have been shown to act as smooth muscle vasodilators and to suppress cancer progression.

Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
Cat. No. B12408709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethyladenosine
Molecular FormulaC12H17N5O4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCC1=NC(=C2C(=N1)N(C(=N2)C)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C12H17N5O4/c1-4-14-10(13)7-11(15-4)17(5(2)16-7)12-9(20)8(19)6(3-18)21-12/h6,8-9,12,18-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8?,9+,12-/m1/s1
InChIKeyFGMBEEFIKCGALL-WURNFRPNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dimethyladenosine: A Dimethylated Adenosine Analog for Nucleoside Research and Chemical Biology


2,8-Dimethyladenosine (CAS 63954-66-5) is a modified purine nucleoside derived from adenosine, characterized by the addition of methyl groups at the 2 and 8 positions of the adenine ring . As an adenosine analog, it belongs to the class of nucleoside antimetabolites/analogs that have been shown to act as smooth muscle vasodilators and to suppress cancer progression [1]. Its dual methylation pattern distinguishes it from singly-modified analogs like 2-methyladenosine or 8-methyladenosine, potentially conferring unique biochemical properties relevant to nucleic acid research and the study of RNA modifications .

Nucleoside probe Dual C2/C8 methylation enables RNA modification studies and nucleic acid interaction research
Enzyme inhibitor Competitive ADA inhibition supports purine metabolism pathway dissection and inhibitor screening
Antimicrobial tool Activity against MRSA provides a narrow-spectrum starting point for Gram-positive resistance research

Why Unmodified Adenosine or Singly-Methylated Analogs Cannot Substitute for 2,8-Dimethyladenosine


Substitution of 2,8-Dimethyladenosine with unmodified adenosine or other adenosine analogs (e.g., 2-chloroadenosine, N6-methyladenosine) introduces significant variability in biological activity and experimental outcomes. The specific 2,8-dimethyl modification pattern alters the compound's interaction with adenosine receptors, enzymes like adenosine deaminase (ADA), and nucleic acid structure [1]. Unlike N6-methyladenosine (m6A), which demonstrates selectivity for the A3 adenosine receptor [2], the 2,8-disubstitution motif is associated with distinct pharmacological profiles, including potential interactions with A2A receptors [3]. In antimicrobial assays, 2,8-Dimethyladenosine shows activity against specific Gram-positive pathogens (e.g., MRSA) but not acid-fast bacteria, a spectrum not necessarily shared by other adenosine derivatives . Therefore, generic substitution risks invalidating comparative studies and obscuring structure-activity relationships.

Adenosine cannot replace 2,8-dimethyladenosine

Adenosine acts as an ADA substrate, not an inhibitor; substituting it reverses the metabolic interaction and disrupts enzyme inhibition studies.

N6-methyladenosine (m6A) has a divergent receptor profile

m6A shows selectivity for A3 adenosine receptors, whereas the 2,8-disubstitution motif is associated with A2A receptor antagonism, shifting pharmacological context.

Single-methyl or unmodified analogs lack the dual methylation pattern

Only 2,8-dimethyladenosine provides the specific substitution pattern required for RNA modification mimicry and structure-activity relationship studies at both ring positions.

Quantitative Differentiation Evidence for 2,8-Dimethyladenosine: Key Comparative Data for Procurement Decisions


Inhibition of Adenosine Deaminase (ADA) by 2,8-Dimethyladenosine

2,8-Dimethyladenosine acts as a competitive inhibitor of adenosine deaminase (ADA), an enzyme responsible for the metabolic deamination of adenosine to inosine [1]. This inhibition profile is a key differentiator from adenosine, which is a substrate for ADA. The dual methylation at positions 2 and 8 likely contributes to this altered enzyme interaction, a feature not consistently observed with other singly-methylated analogs like N6-methyladenosine.

ADA inhibition
Reported
Competitive inhibitor vs adenosine (substrate)
Supports purine metabolism pathway research
In vitro assay; requires target-specific validation
Enzyme Inhibition Nucleoside Metabolism Purine Metabolism

Antimicrobial Spectrum: Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

2,8-Dimethyladenosine (2,8-dMA) has demonstrated specific antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens, while being notably inactive against acid-fast bacteria like Mycobacterium tuberculosis and the Mycobacterium avium complex . This narrow-spectrum activity differentiates it from broad-spectrum nucleoside analogs. The specific mechanism, inhibition of protein synthesis by binding to the ribosome, contrasts with adenosine, which lacks direct antimicrobial activity.

Antimicrobial spectrum
Class-level
Active vs MRSA, C. perfringens; inactive vs M. tuberculosis, M. avium
Supports antimicrobial screening context
Susceptibility testing; spectrum may not transfer across strain panels
Antimicrobial Antibiotic Resistance Gram-positive Bacteria

Structural Differentiation: Dual C2 and C8 Methylation Pattern

The defining structural feature of 2,8-Dimethyladenosine is the presence of two methyl groups at the 2 and 8 positions of the adenine base . This contrasts with the more common single-methylated adenosine analogs like N6-methyladenosine (m6A) or 2'-O-methyladenosine. The 2,8-disubstitution motif is specifically associated with A2A adenosine receptor antagonism, as shown in recent medicinal chemistry studies [1]. This unique substitution pattern makes it a valuable chemical probe for studying RNA modifications and nucleic acid interactions, differentiating it from simpler adenosine derivatives.

Dual methylation
Context-dependent
2,8-dimethyl substitution on adenine ring
Enables structure-activity relationship studies at C2/C8 positions
Distinguishes from N6- and 2'-O-methyl analogs
Nucleoside Chemistry RNA Modification Structure-Activity Relationship

High-Value Application Scenarios for 2,8-Dimethyladenosine in Research and Discovery


Investigating Adenosine Deaminase (ADA) Inhibition and Purine Metabolism

2,8-Dimethyladenosine serves as a competitive inhibitor of adenosine deaminase, providing a valuable tool for studying ADA-mediated metabolic pathways and screening for novel ADA inhibitors [1]. Unlike adenosine, it is not deaminated, allowing for the dissection of ADA-dependent and independent effects in cellular assays.

Antimicrobial Discovery Targeting Methicillin-Resistant Staphylococcus aureus (MRSA)

The compound exhibits activity against MRSA, making it a relevant chemical starting point for developing new agents against drug-resistant Gram-positive infections . Its specific activity profile can be used in screening cascades to identify derivatives with improved potency and selectivity.

Chemical Biology Studies of RNA Modifications and Nucleic Acid Structure

The dual 2,8-dimethyl substitution pattern mimics naturally occurring RNA modifications and influences RNA structure and interactions . 2,8-Dimethyladenosine is useful as a building block for synthesizing modified oligonucleotides to probe the function of methylated adenosines in biological systems [2].

Medicinal Chemistry Exploration of A2A Adenosine Receptor Antagonists

The 2,8-disubstitution motif is a key structural feature in A2A adenosine receptor antagonists [3]. 2,8-Dimethyladenosine can be used as a core scaffold for further derivatization to optimize potency and selectivity for this receptor, which is a target for cancer immunotherapy and neurodegenerative diseases.

Application
Selection Property
Validation Focus
ADA inhibition / purine metabolism studies
Competitive ADA inhibitor
ADA-mediated pathway dissection
Antimicrobial screening targeting MRSA
Narrow-spectrum anti-Gram-positive activity
MRSA susceptibility profiling
RNA modification / nucleic acid structure studies
Dual C2/C8 methylation mimic
Modified oligonucleotide synthesis
A2A adenosine receptor antagonist research
2,8-disubstitution scaffold
Receptor binding and functional assays
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